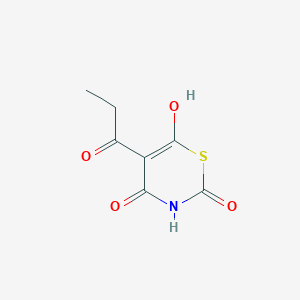
2H-1,3-Thiazine-2,6(3H)-dione, 4-hydroxy-5-(1-oxopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3-Thiazine-2,6(3H)-dione, 4-hydroxy-5-(1-oxopropyl)- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Thiazine-2,6(3H)-dione, 4-hydroxy-5-(1-oxopropyl)- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using thiourea and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Oxidation Reactions: Employing oxidizing agents to introduce the oxo group at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2H-1,3-Thiazine-2,6(3H)-dione, 4-hydroxy-5-(1-oxopropyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the oxo group to a hydroxyl group using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at the ring positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: May yield alcohols or amines.
Substitution: May yield various substituted thiazine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of 2H-1,3-Thiazine-2,6(3H)-dione, 4-hydroxy-5-(1-oxopropyl)- involves its interaction with specific molecular targets. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
類似化合物との比較
Similar Compounds
2H-1,3-Thiazine-2,6(3H)-dione: Lacks the hydroxy and oxopropyl groups.
4-Hydroxy-2H-1,3-thiazine: Lacks the dione and oxopropyl groups.
5-(1-Oxopropyl)-2H-1,3-thiazine: Lacks the hydroxy and dione groups.
Uniqueness
2H-1,3-Thiazine-2,6(3H)-dione, 4-hydroxy-5-(1-oxopropyl)- is unique due to the presence of both hydroxy and oxopropyl groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
生物活性
Introduction
The compound 2H-1,3-Thiazine-2,6(3H)-dione, 4-hydroxy-5-(1-oxopropyl)- , also known as 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione , is a heterocyclic compound with significant biological activity. Its molecular formula is C6H5NO4S and it has a molecular weight of approximately 187.17 g/mol. The presence of acetyl and hydroxy functional groups enhances its chemical reactivity and potential therapeutic applications.
Chemical Structure and Properties
The structure of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione features a thiazine ring characterized by sulfur and nitrogen atoms. The unique combination of functional groups contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C6H5NO4S |
| Molecular Weight | 187.17 g/mol |
| Density | 1.664 g/cm³ |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activities
Research indicates that 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione exhibits a variety of biological activities:
-
Antimicrobial Activity :
- Studies have demonstrated that derivatives of thiazine compounds possess significant antimicrobial properties. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values below 2 µg/mL against fungi like Candida albicans and Trichophyton mentagrophytes .
- The compound has also shown effectiveness against various bacterial strains including Staphylococcus aureus and Seratia marcesens .
-
Antiviral Activity :
- Recent studies have explored the compound's potential as an anti-HCV agent. It was found to interact with the NS5B protein of the Hepatitis C virus, indicating a possible mechanism for antiviral activity .
- Molecular docking studies suggest that the compound may bind to magnesium ions in the active site of NS5B, which is crucial for viral replication .
- Antitumor Activity :
Case Study 1: Antimicrobial Efficacy
A series of thiazine derivatives were synthesized and tested for their antimicrobial activity against Trichophyton mentagrophytes. The study revealed that compounds with specific substitutions on the thiazine ring exhibited enhanced antifungal activity, with some derivatives achieving MIC values below 2 µg/mL .
Case Study 2: Anti-HCV Mechanism
In a study investigating the anti-HCV activity of thiazine derivatives, it was found that specific compounds could inhibit the replication of HCV in vitro. The compounds were assessed using an HCV replicon model, showing promising results comparable to standard antiviral agents like ribavirin .
特性
CAS番号 |
596803-74-6 |
|---|---|
分子式 |
C7H7NO4S |
分子量 |
201.20 g/mol |
IUPAC名 |
6-hydroxy-5-propanoyl-1,3-thiazine-2,4-dione |
InChI |
InChI=1S/C7H7NO4S/c1-2-3(9)4-5(10)8-7(12)13-6(4)11/h11H,2H2,1H3,(H,8,10,12) |
InChIキー |
WPCHYDRWFZJCRP-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(SC(=O)NC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















